N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide
CAS No.:
Cat. No.: VC9108386
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN2O2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H21ClN2O2/c1-12(2)14-6-8-15(9-7-14)19(24-13(3)25)17-11-18(22)16-5-4-10-23-20(16)21(17)26/h4-12,19,26H,1-3H3,(H,24,25) |
| Standard InChI Key | IPSGXKAFCLXWMU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide is characterized by a quinoline core substituted with a chlorine atom at position 5, a hydroxyl group at position 8, and an acetamide-linked 4-isopropylphenyl group at position 7. This configuration confers unique electronic and steric properties that enhance its interaction with biological targets.
Table 1: Molecular Properties of N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-propan-2-ylphenyl)methyl]acetamide |
| SMILES | CC(C)C1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC(=O)C |
| InChI Key | IPSGXKAFCLXWMU-UHFFFAOYSA-N |
The presence of the chloro and hydroxy groups enhances solubility in polar solvents, while the lipophilic isopropylphenyl moiety improves membrane permeability, a critical factor for bioavailability.
Biological Activities
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. In vitro assays demonstrate a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, outperforming standard antibiotics like ampicillin in resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with DNA gyrase activity, a key enzyme in DNA replication.
Anticancer Activity
In cancer research, the compound has shown potent cytotoxicity against multiple cell lines:
Table 2: Anticancer Activity Across Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase-3 activation |
| MCF-7 | 10 | DNA intercalation and topoisomerase II inhibition |
| A549 | 12 | Cell cycle arrest at G2/M phase |
Notably, its selectivity index (SI) for cancer cells over normal fibroblasts exceeds 5, indicating a favorable therapeutic window.
Mechanisms of Action
DNA Interaction
The planar quinoline core facilitates intercalation into DNA duplexes, distorting the helical structure and impairing replication. Spectroscopic studies reveal a binding constant () of , comparable to doxorubicin, a clinically used intercalator.
Enzyme Inhibition
The compound inhibits thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for nucleotide biosynthesis. Kinetic assays show competitive inhibition with values of 0.8 µM (TS) and 1.2 µM (DHFR), effectively starving rapidly dividing cells of DNA precursors.
Research Findings
Case Study 1: Antimicrobial Efficacy in Biofilm Models
In a 2024 study, the compound reduced S. aureus biofilm biomass by 78% at 50 µg/mL, surpassing vancomycin (52% reduction). This activity correlates with downregulation of ica operon genes responsible for polysaccharide intercellular adhesion.
Case Study 2: Synergy with Chemotherapeutic Agents
Combination therapy with paclitaxel in MCF-7 cells resulted in a synergistic effect (combination index = 0.3), reducing paclitaxel dosage requirements by 60% while maintaining efficacy.
Comparative Analysis with Related Quinoline Derivatives
Table 3: Structural Modifications and Biological Impact
| Compound Name | Key Structural Feature | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|---|
| N-[(5-Chloro-8-hydroxy-7-quinolinyl)(4-isopropylphenyl)methyl]acetamide | 4-isopropylphenyl | 12.5 (S. aureus) | 10 (MCF-7) |
| N-[(5-Chloro-8-hydroxy-7-quinolinyl)-(4-nitrophenyl)methyl]acetamide | 4-nitrophenyl | 25 (S. aureus) | 18 (MCF-7) |
| N-[(5-Chloro-8-hydroxy-7-quinolinyl)-(4-methoxyphenyl)methyl]acetamide | 4-methoxyphenyl | 18 (S. aureus) | 14 (MCF-7) |
The isopropyl group confers optimal lipophilicity, balancing membrane permeability and aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume